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Compound of Interest

Compound Name: 4-Phenoxyphenethylamine

Cat. No.: B055889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, a detailed, peer-reviewed synthesis and complete

characterization of 4-Phenoxyphenethylamine is not readily available in the public domain.

The following guide presents a proposed synthetic route and predicted characterization data

based on established chemical principles and data from closely related analogs.

Introduction
4-Phenoxyphenethylamine is a molecule of interest within the broader class of

phenethylamines, a group known for its diverse pharmacological activities. The core

phenethylamine structure is the backbone for numerous neurotransmitters, hormones, and

psychoactive compounds. The introduction of a phenoxy group at the 4-position of the phenyl

ring is expected to significantly modify its physicochemical properties, such as lipophilicity, and

potentially its pharmacological profile, including receptor binding affinity and selectivity.

This guide provides a comprehensive overview of a proposed synthetic pathway for 4-
Phenoxyphenethylamine, its predicted analytical characterization, and a discussion of its

potential biological activity based on the known pharmacology of related phenethylamine

derivatives.
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A plausible and efficient synthesis of 4-Phenoxyphenethylamine can be envisioned via a

multi-step pathway. A common strategy for constructing the phenethylamine moiety involves

the reduction of a corresponding β-nitrostyrene derivative. The diaryl ether linkage can be

formed via an Ullmann condensation.

Proposed Synthetic Pathway
The proposed synthesis begins with the formation of the diaryl ether, 4-phenoxybenzaldehyde,

through an Ullmann condensation of 4-hydroxybenzaldehyde and an aryl halide. The resulting

aldehyde is then subjected to a Henry reaction with nitromethane to form the β-nitrostyrene

intermediate. Finally, reduction of the nitro group yields the target primary amine, 4-
Phenoxyphenethylamine.

Step 1: Ullmann Condensation

Step 2: Henry Reaction

Step 3: Reduction

4-Hydroxybenzaldehyde

4-Phenoxybenzaldehyde

CuI, Base
High Temp.

Iodobenzene

1-(4-Phenoxyphenyl)-2-nitroethene

Base (e.g., NH4OAc)

Nitromethane

4-Phenoxyphenethylamine

Reducing Agent
(e.g., LiAlH4 or H2/Pd-C)
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Caption: Proposed three-step synthesis of 4-Phenoxyphenethylamine.

Experimental Protocols (Proposed)
The following protocols are proposed based on standard procedures for similar

transformations.

Step 1: Synthesis of 4-Phenoxybenzaldehyde (Ullmann Condensation)

Materials: 4-Hydroxybenzaldehyde, Iodobenzene, Copper(I) Iodide (CuI), Potassium

Carbonate (K2CO3), and a high-boiling polar solvent such as N,N-Dimethylformamide

(DMF).

Procedure:

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-

hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and Copper(I) Iodide (0.1

eq.).

Add DMF as the solvent.

Add iodobenzene (1.1 eq.) to the mixture.

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 4-

phenoxybenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b055889?utm_src=pdf-body-img
https://www.benchchem.com/product/b055889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Synthesis of 1-(4-Phenoxyphenyl)-2-nitroethene (Henry Reaction)

Materials: 4-Phenoxybenzaldehyde, Nitromethane, and a basic catalyst such as Ammonium

Acetate.

Procedure:

In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 eq.) in nitromethane, which

acts as both reactant and solvent.

Add ammonium acetate (0.5 eq.) as a catalyst.

Reflux the mixture for 2-4 hours, monitoring by TLC.

After cooling, the product may precipitate. If so, it can be collected by filtration and washed

with cold ethanol.

If no precipitate forms, the excess nitromethane can be removed under reduced pressure,

and the residue can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 4-Phenoxyphenethylamine (Reduction)

Materials: 1-(4-Phenoxyphenyl)-2-nitroethene and a reducing agent such as Lithium

Aluminum Hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF or diethyl ether), or

catalytic hydrogenation (H2 gas with a Palladium on Carbon catalyst).

Procedure (using LiAlH4):

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of

LiAlH4 (3.0-4.0 eq.) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 1-(4-phenoxyphenyl)-2-nitroethene (1.0 eq.) in anhydrous THF to

the LiAlH4 suspension.

After the addition is complete, allow the reaction to warm to room temperature and then

reflux for 2-4 hours.
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the

sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

Combine the filtrates and concentrate under reduced pressure.

The crude product can be purified by acid-base extraction or column chromatography on

silica gel to afford 4-Phenoxyphenethylamine.

Characterization Data (Predicted)
The following tables summarize the predicted physical and spectroscopic properties of 4-
Phenoxyphenethylamine.

Physical Properties
Property Value

Molecular Formula C₁₄H₁₅NO[1]

Molecular Weight 213.28 g/mol [1]

Appearance Predicted to be a solid at room temperature[1]

Melting Point Not reported

Boiling Point Not reported

Spectroscopic Data
¹H NMR (Predicted) (Solvent: CDCl₃, Frequency: 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 t 2H H-3', H-5'

~7.20 d 2H H-2, H-6

~7.10 t 1H H-4'

~7.00 d 2H H-2', H-6'

~6.95 d 2H H-3, H-5

~3.05 t 2H -CH₂-NH₂

~2.80 t 2H Ar-CH₂-

~1.50 br s 2H -NH₂

¹³C NMR (Predicted) (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm) Assignment

~157.5 C-1'

~156.0 C-4

~132.0 C-1

~130.0 C-2, C-6

~129.8 C-3', C-5'

~123.5 C-4'

~119.0 C-3, C-5

~118.8 C-2', C-6'

~42.5 -CH₂-NH₂

~38.0 Ar-CH₂-

Mass Spectrometry (Predicted)
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m/z Interpretation

213 [M]⁺ (Molecular Ion)

183 [M - CH₂NH₂]⁺

120 [Phenoxy-C₆H₄]⁺

94 [Phenol]⁺

77 [C₆H₅]⁺

30 [CH₂NH₂]⁺

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium, Broad
N-H stretch (primary amine,

two bands)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600, 1500 Strong Aromatic C=C bending

1240 Strong Aryl-O-C asymmetric stretch

830 Strong
p-disubstituted benzene C-H

bend

Potential Biological Activity and Signaling Pathways
Phenethylamine and its derivatives are known to interact with various components of the

central nervous system. The primary mechanism of action for many phenethylamines involves

the modulation of monoaminergic neurotransmitter systems.

Primary Molecular Targets
Based on studies of structurally related compounds, 4-Phenoxyphenethylamine is predicted

to interact with the following receptors:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b055889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1.

[2] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission.[3]

Serotonin (5-HT) Receptors: Many substituted phenethylamines exhibit high affinity for

serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[4][5] These interactions

are often responsible for the psychoactive effects of these compounds.

Potential Signaling Pathways
The binding of 4-Phenoxyphenethylamine to G-protein coupled receptors like 5-HT₂A or

TAAR1 would initiate intracellular signaling cascades.

5-HT₂A Receptor Pathway (Gq-coupled): Agonism at the 5-HT₂A receptor typically leads to

the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates

protein kinase C (PKC).

TAAR1 Pathway (Gs-coupled): Activation of TAAR1 leads to the stimulation of the Gs alpha

subunit. This activates adenylyl cyclase, which increases the production of cyclic AMP

(cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of

various downstream targets.
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Caption: Plausible signaling pathways for 4-Phenoxyphenethylamine.

Conclusion
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4-Phenoxyphenethylamine represents an interesting synthetic target for the exploration of

structure-activity relationships within the phenethylamine class of compounds. This guide has

outlined a feasible synthetic route and provided predicted characterization data to aid

researchers in its synthesis and identification. The potential for this compound to interact with

TAAR1 and serotonin receptors suggests it may possess significant neuromodulatory activity,

warranting further investigation for its potential applications in drug development. Future

experimental work is required to validate the proposed synthesis and to fully characterize the

pharmacological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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